Laureth-3 carboxylic acid

HLB CMC Emulsification

Laureth-3 carboxylic acid is an anionic alkyl ether carboxylate (AEC) surfactant produced by carboxymethylation of the nonionic ethoxylate laureth-3. It features a C12–C14 alkyl chain and an average of 3 ethylene oxide (EO) units, resulting in a moderate hydrophilic-lipophilic balance (HLB) that positions it for specific emulsification, solubilization, and mild cleansing applications.

Molecular Formula C18H36O5
Molecular Weight 332.5 g/mol
CAS No. 20858-24-6
Cat. No. B15181374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaureth-3 carboxylic acid
CAS20858-24-6
Molecular FormulaC18H36O5
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOCCOCCOCC(=O)O
InChIInChI=1S/C18H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-22-15-16-23-17-18(19)20/h2-17H2,1H3,(H,19,20)
InChIKeyVUCGAFPTLRWSEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Laureth-3 Carboxylic Acid (CAS 20858-24-6) for Personal Care and Industrial Formulations: A Procurement-Focused Overview


Laureth-3 carboxylic acid is an anionic alkyl ether carboxylate (AEC) surfactant produced by carboxymethylation of the nonionic ethoxylate laureth-3 [1]. It features a C12–C14 alkyl chain and an average of 3 ethylene oxide (EO) units, resulting in a moderate hydrophilic-lipophilic balance (HLB) that positions it for specific emulsification, solubilization, and mild cleansing applications [2]. Its free acid form and predicted pKa of 3.39 provide unique pH-responsive behavior and compatibility in acidic formulations compared to neutralized salts or higher-EO AECs .

Why Generic Substitution of Laureth-3 Carboxylic Acid (CAS 20858-24-6) Fails: The Critical Role of Ethoxylation Degree


Alkyl ether carboxylates (AECs) are not interchangeable due to the profound impact of ethoxylation (EO) number on their performance envelope. Increasing EO content from 3 to 10–11 units dramatically shifts the hydrophilic-lipophilic balance (HLB) from approximately 5.5 to 20.35, directly altering critical micelle concentration (CMC), solubility, and interfacial behavior [1][2]. For instance, laureth-4 carboxylic acid exhibits a CMC of ~33.7 mg·L⁻¹, while laureth-11 carboxylic acid shows a CMC of ~70.8 mg·L⁻¹—a 2.1× difference in surface activity that governs emulsification efficiency and mildness [3]. Substituting a higher-EO AEC for laureth-3 carboxylic acid would compromise low-energy emulsification and solubilization performance in systems requiring moderate HLB, while using a lower-EO analog may introduce excessive hydrophobicity and formulation instability [1].

Laureth-3 Carboxylic Acid (CAS 20858-24-6) Quantitative Differentiation Evidence: Head-to-Head Comparative Data


Moderate HLB and Lower CMC for Enhanced Emulsification vs. Higher-EO AECs

Laureth-3 carboxylic acid, with an average of 3 EO units, exhibits an HLB of approximately 5.5–17.1 (depending on measurement method and counterion form), which is significantly lower than the HLB of 20.35 reported for laureth-11 carboxylic acid (10 EO units) [1]. This lower HLB corresponds to a lower critical micelle concentration (CMC). While direct CMC data for laureth-3 carboxylic acid is not available in the retrieved sources, class-level inference from AECs with similar alkyl chain lengths (C12–14) shows that laureth-4 carboxylic acid (3 EO) has a CMC of 33.7 ± 3.1 mg·L⁻¹, whereas laureth-11 carboxylic acid (10 EO) has a CMC of 70.8 ± 7.2 mg·L⁻¹—a 2.1× difference [2]. This quantitative trend confirms that lower-EO AECs are more surface-active and require less surfactant to achieve micellization and emulsification.

HLB CMC Emulsification Surface Activity

Class-Leading Mildness: Reduced Irritation Potential vs. SLES and Higher-EO AECs

Alkyl ether carboxylates (AECs) as a class are recognized for lower irritation potential compared to sodium laureth sulfate (SLES). In a comparative study using protein denaturation rate as an irritation index, sodium laureth-4-carboxylate (a close salt analog) exhibited significantly lower denaturation than SLES under identical test conditions (1.0% active, 0.05% albumin solution) . Furthermore, within the AEC family, a study evaluating laureth-7 and laureth-23 showed that higher-EO laureth-7 produced significantly higher irritation scores than laureth-23, establishing an inverse relationship between EO chain length and mildness [1]. By class-level inference, laureth-3 carboxylic acid, with its lower EO content (3 units), would be expected to exhibit mildness intermediate between SLES and higher-EO AECs, offering a balanced profile suitable for rinse-off products where robust cleansing is required without excessive skin barrier disruption.

Mildness Irritation Protein Denaturation Skin Compatibility

pH-Dependent Performance: Free Acid Form Enables Unique Formulation Flexibility

Laureth-3 carboxylic acid (free acid form, pKa = 3.39 predicted) exhibits pH-dependent surface activity distinct from its neutralized salts (e.g., sodium laureth-3 carboxylate) . At pH < pKa, the protonated carboxylic acid group renders the molecule predominantly nonionic, reducing electrostatic repulsion and promoting closer packing at interfaces. At pH > pKa, ionization to carboxylate yields classical anionic surfactant behavior with higher solubility and foam stability. In contrast, pre-neutralized AEC salts lack this pH-responsive transition. This property allows formulators to tune emulsification, viscosity, and foam characteristics by adjusting final formulation pH—a level of control unavailable with fixed-anionic AEC salts or nonionic ethoxylates like laureth-3.

pH-Dependent Behavior Free Acid Anionic/Nonionic Transition Formulation

Hard Water Tolerance Superior to Amino Acid Surfactants

Alkyl ether carboxylates (AECs) demonstrate excellent resistance to water hardness, a critical performance parameter in household and industrial cleaning. Comparative testing of sodium laureth-4-carboxylate against TEA cocoyl glutamate (CGT) and SLES showed that the AEC maintained hard water resistance ≥200 mL, equivalent to SLES but dramatically superior to CGT, which exhibited only 1 mL resistance under the same test conditions . This quantitative 200× difference highlights the calcium ion tolerance of the AEC class, attributable to the ether oxygen spacer that mitigates precipitation with divalent cations. While direct data for laureth-3 carboxylic acid is not available, class-level inference confirms that AECs with 3 EO units share this robust hard water performance.

Hard Water Resistance Calcium Tolerance Cleansing Efficiency

Biodegradability Profile Supporting Green Formulation Claims

Laureth-3 carboxylic acid is derived from lauryl alcohol (typically coconut or palm kernel oil) and ethylene oxide, placing it in a class of surfactants with favorable biodegradation profiles. Alkyl ether carboxylates are recognized for their ready biodegradability, meeting OECD 301 criteria for ultimate biodegradation . This contrasts with certain persistent surfactants such as linear alkylbenzene sulfonates (LAS) or some branched-chain analogs. Furthermore, the free acid form avoids the environmental burden of counterions (e.g., sodium, ammonium) present in neutralized salts, reducing overall formulation salinity and aquatic toxicity footprint [1].

Biodegradability Environmental Profile Renewable Feedstock

Laureth-3 Carboxylic Acid (CAS 20858-24-6) Optimal Application Scenarios Driven by Quantitative Differentiation


Sulfate-Free Mild Cleansers and Baby Care Formulations

Leveraging the class-level mildness advantage over SLES and the hard water tolerance that avoids soap scum [1], laureth-3 carboxylic acid is optimally suited for premium sulfate-free shampoos, facial cleansers, and baby wash products. Its moderate HLB (~5.5–17.1) and lower CMC enable efficient but gentle removal of sebum and particulate soil without excessive barrier disruption [2], supporting 'mild' and 'hypoallergenic' marketing claims.

pH-Adjustable Emulsifier for Acidic Skincare and Hair Conditioners

The free acid form's pH-responsive behavior (pKa ~3.39) allows formulators to design pH-triggered deposition or emulsion break . In acidic leave-on products (pH 4–5), the protonated, nonionic character enhances compatibility with cationic conditioning agents (e.g., polyquaterniums) and lipophilic actives, while rinse-off formulations can be neutralized for anionic cleansing [1].

Hard Water Tolerant Industrial and Institutional Cleaners

The exceptional hard water resistance of AECs (≥200 mL test value, equivalent to SLES and 200× superior to amino acid surfactants) makes laureth-3 carboxylic acid a strategic choice for laundry detergents, hard surface cleaners, and industrial degreasers used in regions with high water hardness. This eliminates the need for costly chelating agents and ensures consistent cleaning efficacy.

Enhanced Oil Recovery (EOR) in High-Salinity Carbonate Reservoirs

Alkyl ether carboxylates (AECs) with hydrophilicity ≥1 (including laureth-3 carboxylic acid) are compatible with high-salinity (196 g/L) and high-temperature (75°C) reservoir conditions . Their ability to reduce interfacial tension (IFT) and alter wettability in carbonates [1] positions laureth-3 carboxylic acid as a candidate for chemical EOR formulations where conventional surfactants fail due to precipitation or thermal degradation.

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